molecular formula C27H41N3O5 B3025785 Beauveriolide I

Beauveriolide I

Cat. No.: B3025785
M. Wt: 487.6 g/mol
InChI Key: ZKSLFHXTWGEITF-JIORRVSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beauveriolide I is a naturally occurring cyclodepsipeptide isolated from the entomopathogenic fungus Beauveria bassiana. This compound has a unique structure characterized by a 13-membered ring containing three amino acids and a hydroxy acid component .

Safety and Hazards

According to the Safety Data Sheet, Beauveriolide I is not classified according to the Globally Harmonized System (GHS). It does not require any special measures for handling and does not pose any special hazards .

Future Directions

Beauveriolide I and III have shown promise as potential lead compounds for antiatherosclerotic agents . They can potently decrease Abeta secretion from cells expressing human amyloid precursor protein, offering a potential new scaffold for the development of compounds with proven bioavailability for the treatment of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beauveriolide I involves the coupling of photoreactive amino acids with 3-hydroxy-4-methyloctanoic acid and a dipeptide, followed by macrolactamization . The photoreactive amino acids are prepared by reacting methyl ketones with liquid ammonia to form imine intermediates, which are then treated with hydroxylamine-O-sulfonic acid to produce diaziridines. Subsequent oxidation yields methyldiazirines . The final step involves the coupling of these photoreactive amino acids with the hydroxy acid and dipeptide, followed by macrolactamization to form beauveriolide analogues .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve fermentation processes using the Beauveria bassiana fungus, followed by extraction and purification of the compound. Advances in synthetic biology and fermentation technology may facilitate the large-scale production of this compound in the future.

Chemical Reactions Analysis

Types of Reactions

Beauveriolide I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound, along with its analogues, which exhibit similar biological activities .

Properties

IUPAC Name

(3R,6S,9S,13S)-9-benzyl-13-[(2S)-hexan-2-yl]-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N3O5/c1-6-7-11-18(4)23-16-24(31)29-21(15-20-12-9-8-10-13-20)26(33)28-19(5)25(32)30-22(14-17(2)3)27(34)35-23/h8-10,12-13,17-19,21-23H,6-7,11,14-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t18-,19-,21-,22+,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSLFHXTWGEITF-JIORRVSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)CC(C)C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beauveriolide I
Reactant of Route 2
Beauveriolide I
Reactant of Route 3
Beauveriolide I
Reactant of Route 4
Beauveriolide I
Reactant of Route 5
Beauveriolide I
Reactant of Route 6
Beauveriolide I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.